molecular formula C20H19F5N2O B1259171 Idalopirdine CAS No. 467459-31-0

Idalopirdine

Cat. No. B1259171
M. Wt: 398.4 g/mol
InChI Key: YBAWYTYNMZWMMJ-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine isopropanol (500 g), 2,2,3,3-tetrafluoropropylbenzaldehyde (116.8 g), and 6-fluorotryptamine (1.15 equiv.). Heat to reflux over about 1.5 hour. After 30 minutes at the reflux, distill and over 30 minutes collect about 380 g of distillate. Cool the reaction mixture to 50° C. and add NaBH4 (19.71 g) in one portion. After 1 hour at 50° C., slowly add water over 15 minutes and allow the resulting solution to cool to room temperature overnight. Distill the isopropanol under reduced pressure to give a residue and extract with dichloromethane, combine organic layers, and treat with 1N aqueous HCl (650 mL) to give a solid. Stir the heavy suspension for 2 hours at 20–25° C. Collect the solid by filtration, wash with dichloromethane and dry at 50° C. under vacuum overnight to afford title compound.
Name
2,2,3,3-tetrafluoropropylbenzaldehyde
Quantity
116.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([CH:12]([F:14])[F:13])[CH2:3]C1C=CC=CC=1C=O.[F:16][C:17]1[CH:18]=[C:19]2[C:26](=[CH:27][CH:28]=1)[C:22]([CH2:23][CH2:24][NH2:25])=[CH:21][NH:20]2.[CH:29]([OH:32])([CH3:31])[CH3:30]>>[F:16][C:17]1[CH:18]=[C:19]2[C:26]([C:22]([CH2:23][CH2:24][NH:25][CH2:27][C:28]3[CH:17]=[CH:18][CH:31]=[C:29]([O:32][CH2:3][C:2]([F:1])([F:15])[CH:12]([F:14])[F:13])[CH:30]=3)=[CH:21][NH:20]2)=[CH:27][CH:28]=1

Inputs

Step One
Name
2,2,3,3-tetrafluoropropylbenzaldehyde
Quantity
116.8 g
Type
reactant
Smiles
FC(CC1=C(C=O)C=CC=C1)(C(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2NC=C(CCN)C2=CC1
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir the heavy suspension for 2 hours at 20–25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over about 1.5 hour
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
distill and over 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
collect about 380 g of distillate
ADDITION
Type
ADDITION
Details
add NaBH4 (19.71 g) in one portion
WAIT
Type
WAIT
Details
After 1 hour at 50° C.
Duration
1 h
WAIT
Type
WAIT
Details
slowly add water over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Distill the isopropanol under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
ADDITION
Type
ADDITION
Details
treat with 1N aqueous HCl (650 mL)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with dichloromethane
CUSTOM
Type
CUSTOM
Details
dry at 50° C. under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)CCNCC1=CC(=CC=C1)OCC(C(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.